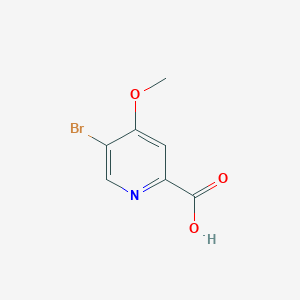

5-Bromo-4-methoxypicolinic acid

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

5-bromo-4-methoxypyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO3/c1-12-6-2-5(7(10)11)9-3-4(6)8/h2-3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WETHWISOHPPPGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC=C1Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Pathways of 5 Bromo 4 Methoxypicolinic Acid

Nucleophilic Substitution Reactions Involving Halogen and Methoxy (B1213986) Groups

The pyridine (B92270) ring in 5-bromo-4-methoxypicolinic acid is substituted with both a bromine atom and a methoxy group. The reactivity of these groups towards nucleophilic substitution is a key aspect of the compound's chemistry.

In related pyridine systems, such as those with chloro and fluoro substituents, nucleophilic substitution reactions have been studied. For instance, the reaction of methyl 2,6-difluoropyridine-3-carboxylate with methylamine (B109427) results in a mixture of products where the fluorine at either the 2- or 6-position is substituted. nih.gov Similarly, the reaction of methyl 2,6-dichloropyridine-3-carboxylate with sodium methoxide (B1231860) can lead to substitution at either the 2- or 6-position, with the regioselectivity being influenced by the solvent. nih.gov These examples highlight the potential for regioselective nucleophilic substitution on the pyridine ring, which can be controlled by the choice of nucleophile, leaving group, and reaction conditions.

The following table summarizes the key aspects of nucleophilic substitution on this compound and related compounds:

| Functional Group | Position | Reactivity towards Nucleophilic Substitution | Influencing Factors |

| Bromine | 5 | Susceptible to substitution | Nature of the nucleophile, reaction conditions |

| Methoxy | 4 | Can be substituted, typically under harsher conditions | Nature of the nucleophile, reaction conditions |

| Halogens (general) | Varies | Regioselectivity can be controlled | Solvent, choice of nucleophile |

Functional Group Transformations of the Carboxylic Acid Moiety

The carboxylic acid group at the 2-position of this compound is a versatile functional handle that can be readily transformed into a variety of other functional groups.

Esterification and Amide Coupling Reactions

The carboxylic acid can undergo esterification to form the corresponding esters. vulcanchem.com This reaction is typically carried out by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst or using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). orgsyn.orgresearchgate.net A variety of alcohols can be used, leading to a diverse range of esters. researchgate.net

Similarly, the carboxylic acid can be converted to amides through amide coupling reactions. vulcanchem.com This is a fundamental transformation in organic synthesis, often employed in the construction of complex molecules. These reactions typically involve activating the carboxylic acid, for example, by converting it to an acid chloride or using a peptide coupling reagent, followed by reaction with an amine.

The table below outlines common methods for esterification and amide coupling:

| Transformation | Reagents | Conditions |

| Esterification | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Heating |

| Esterification | Alcohol, DCC, DMAP | Room temperature |

| Amide Coupling | Thionyl chloride (to form acid chloride), then Amine | Varies |

| Amide Coupling | Coupling agents (e.g., HATU, HOBt), Amine | Room temperature |

Hydrazide Formation

The carboxylic acid moiety can be converted into a hydrazide. This transformation is typically achieved by first converting the carboxylic acid to its corresponding ester, which is then reacted with hydrazine (B178648) hydrate. prepchem.comresearchgate.net This reaction is often exothermic and proceeds by refluxing the ester with hydrazine in a suitable solvent like ethanol. prepchem.com Picolinic acid hydrazides are valuable intermediates in the synthesis of various heterocyclic compounds and have been studied for their biological activities. researchgate.netontosight.ai

Catalytic Reduction and Debromination Strategies

The bromine atom on the pyridine ring can be removed through catalytic reduction or debromination. This process, known as hydrogenolysis, involves the cleavage of the carbon-bromine bond by hydrogen, typically in the presence of a metal catalyst. wikipedia.org Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation.

Hydrogenolysis is a powerful tool for removing halogen atoms from aromatic rings and can be performed under relatively mild conditions. wikipedia.org In some cases, the reduction of the pyridine ring itself can occur, leading to the formation of piperidine (B6355638) derivatives. clockss.org The choice of catalyst and reaction conditions can influence the selectivity between debromination and ring reduction. For example, rhodium-based catalysts have been shown to be effective for the hydrogenolysis of carbon-halogen bonds. rsc.org

Coupling Reactions for Extended Molecular Architectures (e.g., Suzuki-Miyaura)

The bromine atom at the 5-position of this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. acs.orglibretexts.orgyoutube.com This reaction allows for the formation of carbon-carbon bonds by coupling the bromopyridine with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. libretexts.orgmdpi.com

The Suzuki-Miyaura coupling is a highly versatile and widely used reaction in organic synthesis for the construction of biaryl and other extended molecular architectures. youtube.comnih.gov The reaction is compatible with a wide range of functional groups, making it a powerful tool for the synthesis of complex molecules. nih.gov The choice of catalyst, ligand, base, and solvent can significantly influence the efficiency and outcome of the coupling reaction. mdpi.com

The following table summarizes the key components of a Suzuki-Miyaura coupling reaction:

| Component | Role | Examples |

| Electrophile | Source of the aryl or heteroaryl group | This compound |

| Nucleophile | Organoboron reagent | Phenylboronic acid, heteroarylboronic acids |

| Catalyst | Facilitates the reaction | Pd(PPh₃)₄, Pd(OAc)₂ |

| Base | Activates the organoboron reagent | K₂CO₃, K₃PO₄, Na₂CO₃ |

| Solvent | Provides the reaction medium | Toluene, Dioxane, DMF |

Computational Chemistry and Theoretical Investigations of 5 Bromo 4 Methoxypicolinic Acid

Analysis of Solvent Effects on Electronic and Chemical Properties

The chemical and electronic properties of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models, such as the Polarizable Continuum Model (PCM), are employed to simulate these solvent effects. The analysis of 5-Bromo-4-methoxypicolinic acid in different solvents reveals changes in its electronic and chemical properties. For instance, the dipole moment of the molecule is expected to increase in polar solvents due to stabilization of the charge distribution.

Solvation can also alter global reactivity descriptors. A study on the related compound 4-bromo-3-(methoxymethoxy) benzoic acid demonstrated that solvation affects parameters such as ionization energy, hardness, and electrophilicity. researchgate.net Similarly, for this compound, moving from a non-polar to a polar solvent would likely decrease the HOMO-LUMO energy gap, thereby increasing its reactivity. researchgate.net This is because polar solvents can stabilize the charge-separated excited state, facilitating electronic transitions.

Table 1: Hypothetical Solvent Effects on Key Properties of this compound

| Property | Gas Phase (Calculated) | In Water (Calculated) |

| Dipole Moment (Debye) | 2.5 D | 3.8 D |

| HOMO-LUMO Gap (eV) | 4.5 eV | 4.2 eV |

| Chemical Hardness (η) | 2.25 | 2.1 |

| Electrophilicity Index (ω) | 1.8 | 2.0 |

Investigation of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a crystal lattice is governed by a complex interplay of intermolecular forces. Understanding these interactions is fundamental to predicting crystal morphology and physical properties.

Hirshfeld surface analysis is a valuable computational tool used to visualize and quantify intermolecular interactions within a crystal. This method maps the electron distribution of a molecule within its crystalline environment. For this compound, Hirshfeld analysis would likely reveal the relative contributions of different types of intermolecular contacts.

Table 2: Predicted Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of this compound

| Contact Type | Predicted Contribution (%) |

| H···H | ~35% |

| O···H/H···O | ~25% |

| C···H/H···C | ~15% |

| Br···H/H···Br | ~10% |

| N···H/H···N | ~5% |

| C···C | ~5% |

| Others | ~5% |

To further quantify the strength of intermolecular interactions, energetic framework calculations can be performed. This method calculates the interaction energies (electrostatic, dispersion, repulsion, and polarization) between molecular pairs in the crystal lattice. For a related Fe(II) complex, energy framework analysis revealed that dispersion forces were the major contributors to the intermolecular interactions. nih.gov

For this compound, these calculations would likely show a significant contribution from both electrostatic interactions, due to the polar nature of the molecule, and dispersion forces, arising from the electron clouds of the aromatic ring and the bromine atom. The resulting energy frameworks would illustrate the topology and relative strengths of the interactions, providing a clear picture of the crystal's energetic landscape. nih.gov

Hydrogen bonds are among the most critical interactions governing the crystal packing of carboxylic acids. mdpi.com In the solid state, this compound is expected to form strong hydrogen bonds. The carboxylic acid group can act as both a hydrogen bond donor (O-H) and acceptor (C=O), leading to the formation of characteristic hydrogen-bonded dimers or chains. researchgate.net

Specifically, the O-H···O hydrogen bonds between the carboxylic acid moieties of adjacent molecules are likely to be a dominant feature of the crystal structure. Additionally, the nitrogen atom of the pyridine (B92270) ring can act as a hydrogen bond acceptor, potentially forming N···H-O interactions with the carboxylic acid group of a neighboring molecule. The methoxy (B1213986) group's oxygen atom could also participate as a hydrogen bond acceptor. cardiff.ac.uk These hydrogen bonding networks are fundamental in dictating the supramolecular assembly of the compound. researchgate.net

Global Reactivity Descriptors

Global reactivity descriptors, derived from Density Functional Theory (DFT) calculations, provide valuable information about the chemical reactivity and stability of a molecule. researchgate.net These descriptors are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. A larger HOMO-LUMO gap corresponds to greater hardness and lower reactivity. researchgate.net

Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

For this compound, the calculated HOMO-LUMO energy gap would indicate its kinetic stability. A relatively large gap would suggest high stability. researchgate.net These descriptors are crucial for predicting how the molecule will interact with other chemical species.

Table 3: Calculated Global Reactivity Descriptors for this compound (Hypothetical Values)

| Descriptor | Formula | Value (eV) |

| HOMO Energy | EHOMO | -6.8 |

| LUMO Energy | ELUMO | -2.3 |

| Energy Gap | ΔE = ELUMO - EHOMO | 4.5 |

| Ionization Potential | I ≈ -EHOMO | 6.8 |

| Electron Affinity | A ≈ -ELUMO | 2.3 |

| Chemical Potential | μ = (EHOMO + ELUMO) / 2 | -4.55 |

| Chemical Hardness | η = (ELUMO - EHOMO) / 2 | 2.25 |

| Electrophilicity Index | ω = μ2 / 2η | 4.59 |

Conformational Flexibility and Tautomerism Studies

The conformational landscape of this compound is another important area of theoretical investigation. The molecule possesses rotational freedom around the C-O bond of the methoxy group and the C-C bond connecting the carboxylic acid group to the pyridine ring. Computational studies can map the potential energy surface associated with these rotations to identify the most stable conformers.

Tautomerism is also a possibility for this molecule. The picolinic acid moiety can exist in different tautomeric forms, including the canonical carboxylic acid form and a zwitterionic form where the proton from the carboxylic acid has transferred to the pyridine nitrogen. While the carboxylic acid form is generally more stable, the relative energies of the tautomers can be influenced by the solvent environment and intermolecular interactions in the solid state. researchgate.net Computational analysis of the relative energies of these tautomers provides insight into their potential coexistence and reactivity. nih.gov

Coordination Chemistry of 5 Bromo 4 Methoxypicolinic Acid Derivatives

Ligand Design and Versatility in Metal Complexation

The design of ligands based on the picolinic acid scaffold is a strategic approach to modulate the properties of the resulting metal complexes. The substituents on the pyridine (B92270) ring play a crucial role in tuning the electronic and steric characteristics of the ligand, thereby influencing its coordination behavior and the stability of the metal complexes formed. In the case of 5-Bromo-4-methoxypicolinic acid, the presence of both bromo and methoxy (B1213986) groups introduces a push-pull electronic effect, which can significantly impact the electron density distribution within the pyridine ring and on the donor atoms.

The versatility of picolinic acid derivatives, including this compound, in metal complexation is vast. They are known to form stable complexes with a wide array of metal ions, including transition metals and lanthanides. nih.gov The specific nature of the metal ion, its preferred coordination geometry, and the reaction conditions all contribute to the final structure of the complex. The design of ligands with specific substituents allows for the fine-tuning of properties such as solubility, stability, and reactivity of the metal complexes. bg.ac.rs

Picolinic acid and its derivatives are known to exhibit a variety of coordination modes, with the most common being a bidentate chelation through the pyridine nitrogen and one of the carboxylate oxygen atoms, forming a stable five-membered ring with the metal center. sjctni.edu However, other coordination modes are also possible, including monodentate coordination through either the nitrogen or an oxygen atom, and bridging coordination where the carboxylate group coordinates to two different metal centers.

The specific coordination mode adopted by this compound would be influenced by several factors. The electronic effects of the bromo and methoxy substituents can alter the basicity of the pyridine nitrogen and the carboxylate oxygen atoms, thereby influencing their donor strength. Steric hindrance from the substituents could also play a role in directing the coordination geometry. The nature of the metal ion and the presence of other coordinating ligands or counter-ions in the coordination sphere are also critical determinants of the final coordination mode.

The primary donor atoms in this compound are the nitrogen atom of the pyridine ring and the oxygen atoms of the carboxylate group. The pyridine nitrogen acts as a soft donor, readily coordinating to a variety of metal ions. The carboxylate group, on the other hand, is a hard donor and typically coordinates in a bidentate or bridging fashion. sjctni.edu

Synthesis and Isolation of Metal Complexes

The synthesis of metal complexes with picolinic acid derivatives is typically achieved through straightforward reaction pathways. sjctni.eduorientjchem.org A common method involves the reaction of a metal salt (e.g., chloride, nitrate, or acetate) with the picolinic acid derivative in a suitable solvent, such as water, ethanol, or a mixture thereof. The reaction is often carried out at elevated temperatures to facilitate the complexation process.

For the synthesis of metal complexes of this compound, a similar approach would be employed. The ligand would be dissolved in an appropriate solvent, and a solution of the desired metal salt would be added. The reaction mixture would likely be stirred and heated to promote the formation of the complex. The isolation of the resulting metal complex can often be achieved by cooling the reaction mixture to induce crystallization or by slow evaporation of the solvent. The solid product can then be collected by filtration, washed with a suitable solvent to remove any unreacted starting materials, and dried. The choice of solvent and reaction conditions can influence the nature of the isolated product, including its crystallinity and sometimes even its stoichiometry. nih.gov

Structural Characterization of Metal Complexes

The crystal packing of these complexes would be influenced by intermolecular interactions such as hydrogen bonding (if co-crystallized solvent molecules are present) and π-π stacking between the pyridine rings. The bromo and methoxy substituents could also participate in intermolecular contacts, further directing the supramolecular architecture.

Table 1: Representative Coordination Geometries of Picolinic Acid Complexes

| Metal Ion | Coordination Geometry | Representative Complex |

| Cu(II) | Distorted Octahedral | [Cu(pic)₂(H₂O)₂] |

| Zn(II) | Tetrahedral/Octahedral | [Zn(pic)₂] / [Zn(pic)₂(H₂O)₂] |

| Fe(III) | Octahedral | [Fe(pic)₃] |

| Ni(II) | Octahedral | [Ni(pic)₂(H₂O)₂] |

Note: 'pic' refers to the picolinate (B1231196) anion. This table presents generalized data for unsubstituted picolinic acid complexes for illustrative purposes.

The concept of ligand preorganization refers to the degree to which a ligand's conformation in its free state resembles the conformation it adopts upon coordination to a metal ion. Ligands that are highly preorganized for metal binding tend to form more stable complexes due to a smaller entropic penalty upon complexation.

For this compound, the substituents on the pyridine ring can influence its conformational preferences. While the picolinic acid framework is relatively rigid, the orientation of the carboxylate group relative to the pyridine ring can be affected by intramolecular interactions with the substituents. A ligand that is pre-disposed to adopt a conformation suitable for bidentate chelation will likely form more stable metal complexes. The stability of these complexes can be quantitatively assessed by determining their stability constants, often through techniques like potentiometric or spectrophotometric titrations. researchgate.net The electronic effects of the bromo and methoxy groups will also play a significant role in the thermodynamic stability of the resulting metal complexes by modulating the strength of the metal-ligand bonds. acs.org

Applications of Metal Complexes Derived from Picolinic Acids

The coordination of picolinic acid and its derivatives to metal centers gives rise to complexes with a wide spectrum of applications. The ability to tune the properties of these complexes by modifying the picolinic acid scaffold or changing the central metal ion makes them highly attractive for targeted functions.

Metal complexes derived from picolinic acid have demonstrated significant efficacy as catalysts in a variety of organic reactions. The ligand's framework, featuring both a pyridine nitrogen and a carboxylate oxygen donor, is crucial for stabilizing the metal center and facilitating catalytic cycles.

A notable example is the manganese(II)/picolinic acid system for the epoxidation of olefins. organic-chemistry.org This in situ generated catalyst, when combined with peracetic acid, efficiently converts a broad range of olefins into their corresponding epoxides. The reaction is remarkably fast, often completing in under five minutes at 0°C, with high selectivity and oxidant efficiency. organic-chemistry.org The system's effectiveness is attributed to the essential structural features of the picolinic acid ligand: the aromatic nitrogen donor, the carboxylate donor, and the formation of a stable five-membered chelate ring with the manganese ion. organic-chemistry.org This catalytic system is not only efficient but also cost-effective and scalable. organic-chemistry.org

Furthermore, metal complexes of picolinic acid have been studied for their role in promoting hydrolysis reactions of esters, showcasing their potential as synthetic hydrolases. acs.org The coordination of metal ions like Cu(II), Zn(II), Ni(II), and Co(II) to picolinate esters can significantly accelerate their hydrolysis. acs.org Micellar catalysis has also been observed in picolinic acid-promoted oxidation reactions, where the reaction kinetics are influenced by the presence of surfactants. tandfonline.com The design of metal-organic frameworks (MOFs) incorporating picolinic acid has also opened new avenues for creating heterogeneous catalysts for multi-component reactions. researchgate.net

Table 1: Picolinic Acid-Based Catalytic Systems

| Metal Ion | Ligand | Oxidant/Co-catalyst | Transformation | Key Findings | Reference |

| Mn(II) | Picolinic Acid | Peracetic Acid | Olefin Epoxidation | Rapid (<5 min), high yield, and broad substrate scope. | organic-chemistry.org |

| Cr(VI) | Picolinic Acid | None (promoter) | Glycerol Oxidation | Picolinic acid catalyzes the oxidation; micellar effects studied. | tandfonline.com |

| Various | Picolinic Acid | Metal Ions (e.g., Cu, Zn) | Ester Hydrolysis | Metal ion coordination promotes the cleavage of p-nitrophenyl picolinate. | acs.org |

The ability of picolinic acid derivatives to form stable complexes with various metal ions is a key feature exploited in medicinal chemistry. These complexes are designed to target specific biological processes for imaging or therapeutic purposes. nih.govbg.ac.rs

Picolinic acid-based chelators are instrumental in the development of radiopharmaceuticals for nuclear imaging techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). nih.govnih.gov These imaging modalities rely on the delivery of a radionuclide to a specific biological target. The chelator's role is to bind the radioactive metal ion tightly and stably, preventing its release in vivo while being attached to a targeting vector (e.g., a peptide or antibody). rsc.orgbohrium.com

For instance, the acyclic bifunctional chelating agent, 6,6'-(2-aminoethylazanediyl)bis(methylene)dipicolinic acid (H₂pentapa-en-NH₂), has been synthesized and successfully labeled with Technetium-99m (⁹⁹ᵐTc). rsc.org This complex demonstrates high in vitro stability in human serum. To enhance tumor targeting, the chelator was conjugated with two methionine molecules, an amino acid often taken up at high rates by cancer cells. The resulting ⁹⁹ᵐTc-labeled methionine conjugate showed significant accumulation in tumors in animal models, demonstrating the potential of picolinic acid platforms for developing tumor-specific imaging agents. rsc.org The development of such agents is a critical part of personalized medicine, allowing for non-invasive diagnosis, staging, and monitoring of diseases like cancer. nih.govnih.gov

In the field of Magnetic Resonance Imaging (MRI), metal-picolinate complexes are being explored as potential contrast agents. Picolinate-containing macrocyclic ligands have been synthesized to form stable complexes with Manganese(II) (Mn²⁺). nih.gov These complexes are designed to enhance the relaxation rate of water protons, thereby improving the contrast of the MRI image. nih.govnih.gov

A detailed study of a Mn²⁺ complex with 6-((1,4,7-triazacyclononan-1-yl)methyl)picolinic acid (Hnompa) revealed high thermodynamic stability and a very high rate of water exchange for the inner-sphere water molecule. nih.gov This rapid water exchange is a crucial parameter for achieving high relaxivity and, consequently, better image contrast. The structural characteristics of the picolinate ligand contribute to these favorable properties, making such complexes promising candidates for the next generation of MRI contrast agents. nih.govnih.gov

Metal complexes featuring picolinic acid frameworks have been a subject of intensive research for their potential as anticancer agents. bg.ac.rsbg.ac.rs The coordination of metals like platinum, gallium, and chromium to picolinate ligands can result in compounds with significant cytotoxic activity against cancer cells. pensoft.netnih.govnih.gov The design of these metallodrugs aims to create therapies that can overcome the resistance and side effects associated with traditional chemotherapeutic agents like cisplatin. nih.govnih.gov

For example, a novel chromium(III)-based compound has shown efficacy in inhibiting the progression of oxaliplatin-resistant colorectal cancer. nih.gov This compound was found to induce apoptosis (programmed cell death) and inhibit the migration and invasion of cancer cells. nih.gov Similarly, gallium(III) complexes with picolinic and dipicolinic acid have been synthesized and tested for their cytostatic effects against human liver cancer cell lines (HepG2), leveraging the known tendency of gallium to accumulate in hepatocellular tumors. nih.gov The diversity of metal ions and the modularity of the picolinic acid scaffold provide extensive opportunities for developing new metallodrugs with improved therapeutic profiles. bg.ac.rspensoft.net

Table 2: Antitumor Activity of Selected Metal-Picolinate Complexes

| Metal Ion | Ligand | Cancer Cell Line | Key Findings | Reference |

| Chromium(III) | Not specified | LoVo (Colorectal) | Active against oxaliplatin-resistant cells; induces apoptosis. | nih.gov |

| Gallium(III) | Picolinic Acid | HepG2 (Liver) | Demonstrates cytostatic effect. | nih.gov |

| Ruthenium(III) | Imidazole, DMSO | Lung Metastases | NAMI-A complex shows selective activity against metastases. | pensoft.net |

| Nickel(II) | Picolinic Acid | Various Bacteria | Shows excellent inhibition against selected bacterial strains. | orientjchem.org |

The unique coordination properties of picolinic acid derivatives make them valuable building blocks in material science for creating functional materials with specific optical, magnetic, or sensing capabilities. nih.gov

Luminescent Materials: Lanthanide complexes are well-known for their unique luminescent properties, and picolinic acid derivatives can serve as "antenna" ligands that absorb light and efficiently transfer the energy to the central lanthanide ion, which then emits light at its characteristic wavelength. Europium complexes with dipicolinate derivatives have been shown to exhibit bright luminescence. researchgate.net The design of the ligand is crucial; even small changes to the substituents on the ligand can have a significant, though often unpredictable, effect on the luminescence intensity. researchgate.net Mercury(II) complexes with picolinic acid have also been investigated for their fluorescent properties, which can be tuned by the metal ion. nih.gov

Magnetic Materials: In the quest for new magnetic materials, polynuclear metal complexes are of great interest. georgiasouthern.edu Picolinic acid N-oxide has been used in conjunction with bulky carboxylate ligands to synthesize complexes with lanthanide metal ions, such as Gadolinium(III). The goal of this research is to create single-molecule magnets (SMMs), which are individual molecules that can exhibit magnetic hysteresis and have potential applications in high-density data storage, quantum computing, and spintronics. georgiasouthern.edu

Sensors: The selective binding of picolinic acid to certain analytes has been exploited to develop chemical sensors. A potentiometric chemosensor for the selective determination of dipicolinic acid (a biomarker for Bacillus anthracis) was developed using a surface imprinting technique on an indium tin oxide (ITO) coated glass plate. nih.gov This sensor demonstrated the ability to selectively detect dipicolinic acid in a wide concentration range with a fast response time. nih.gov Electrochemical sensors based on molecularly imprinted polymers have also been developed for the selective detection of picolinic acid, highlighting the versatility of these ligands in creating sensitive and selective detection methods. researchgate.net

Applications of 5 Bromo 4 Methoxypicolinic Acid in Drug Discovery and Development

Role as a Key Building Block for Bioactive Molecules

The structural attributes of 5-bromo-4-methoxypicolinic acid make it a versatile building block in the synthesis of various biologically active compounds. The pyridine (B92270) core is a common motif in many pharmaceuticals due to its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets. The bromo and methoxy (B1213986) substituents can be strategically modified or can themselves play a crucial role in the binding of the final molecule to its target protein. The carboxylic acid group offers a convenient handle for amide bond formation, a common linkage in many drug molecules, or for other chemical transformations to build more complex structures.

Synthesis of Pharmaceutical Intermediates and Lead Compounds

This compound and its close chemical relatives serve as important intermediates in the synthesis of more elaborate pharmaceutical compounds. For instance, a structurally similar compound, 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, is a key component in the synthesis of a potent antagonist for dopamine (B1211576) D2, dopamine D3, and serotonin-3 (5-HT3) receptors. asianpubs.orgunina.it This highlights the utility of the bromo-methoxypyridine carboxylic acid scaffold in generating compounds that modulate the activity of key players in the central nervous system.

Furthermore, a related compound, 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, has been identified as a crucial intermediate in the manufacturing of a class of drugs known as SGLT2 inhibitors. These inhibitors are used in the treatment of diabetes. The synthesis of this intermediate on an industrial scale underscores the importance of such halogenated and methoxylated aromatic carboxylic acids in the pharmaceutical industry.

While direct synthesis pathways originating from this compound for a wide array of final drug products are not extensively documented in publicly available literature, its chemical properties strongly suggest its potential as a precursor for generating libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.

Development of Enzyme Inhibitors

Specific applications of this compound in the development of the following enzyme inhibitors are not well-documented in the available scientific literature.

There is no direct evidence in the reviewed literature to suggest the use of this compound in the synthesis of histone demethylase inhibitors. Research in this area has focused on other chemical scaffolds such as 2,2′-bipyridyls and 8-hydroxyquinolines.

The development of inhibitors for Salt-Inducible Kinases (SIKs), including SIK2 and SIK3, has involved various heterocyclic compounds. However, a direct link to the use of this compound as a building block for SIK inhibitors like HG-9-91-01 or MRT199665 is not apparent from the existing literature. nih.gov The reported syntheses of potent SIK inhibitors often start from different precursors.

Antifungal Agents and Strobilurin Derivatives

While the synthesis of various antifungal agents, including strobilurin derivatives, has been extensively explored, the use of this compound as a key starting material is not described in the surveyed scientific reports.

Interactions with Biological Molecular Targets

Currently, there is a notable lack of publicly available scientific literature detailing the direct interactions of this compound with specific biological molecular targets. Its primary role in the scientific literature is that of a key intermediate in the chemical synthesis of more complex and biologically active molecules.

While direct binding or inhibition data for this compound is not readily found, its chemical structure is integral to the framework of compounds that do interact with significant biological targets. The primary application of this compound is in the synthesis of modulators for the Sphingosine-1-phosphate receptor 1 (S1P1). vulcanchem.com

The S1P1 receptor is a G protein-coupled receptor that plays a crucial role in the trafficking of lymphocytes from lymph nodes into the peripheral blood. Modulation of this receptor, therefore, has significant implications for the treatment of autoimmune diseases.

Although no direct interaction data is available for this compound, the functional groups present on the molecule, such as the bromine atom, methoxy group, and carboxylic acid, could theoretically participate in various non-covalent interactions with biological macromolecules. For instance, the carboxylic acid can form ionic bonds or hydrogen bonds with amino acid residues within a protein's binding site, while the bromine atom can participate in halogen bonding, and the methoxy group can act as a hydrogen bond acceptor.

Applications in Agrochemicals and Industrial Chemistry

Development of Agrochemicals (e.g., Fungicides)

There is currently a lack of direct evidence or published research specifically detailing the use of 5-Bromo-4-methoxypicolinic acid in the development of commercial fungicides. The fungicidal activity of a compound is highly dependent on its chemical structure and its ability to interact with specific biological pathways in fungi.

While some isothiazole (B42339) derivatives, which are a different class of sulfur-containing heterocyclic compounds, have been investigated for their acaricidal, insecticidal, and fungicidal properties, this does not directly translate to picolinic acid derivatives. mdpi.com The development of new agrochemicals often involves the synthesis and screening of large libraries of compounds to identify novel active ingredients. It is plausible that derivatives of this compound have been or could be synthesized and evaluated for such properties, but specific data from such studies are not publicly accessible.

Precursor for Dyes and Industrial Chemicals

The utility of this compound as a precursor for dyes and other industrial chemicals is not well-established in available literature. Generally, picolinic acid and its derivatives have been explored for applications in dye-sensitized solar cells, where they can act as anchoring groups for dyes on semiconductor surfaces. researchgate.netrsc.orgresearchgate.net This suggests that the picolinic acid scaffold has the potential to be incorporated into more complex dye structures.

The presence of a bromine atom and a methoxy (B1213986) group on the pyridine (B92270) ring of this compound provides reactive sites for further chemical modifications. These functional groups could theoretically be used to synthesize a variety of derivatives with potential industrial applications. For instance, brominated compounds are used as flame retardants and in the synthesis of various specialty chemicals. techsciresearch.comknowde.com However, specific examples of industrial dyes or chemicals synthesized directly from this compound are not described in the reviewed sources.

A Chinese patent describes a synthesis method for 5-bromo-2-methyl-4-hydroxypyridinecarboxylate, highlighting its potential value for industrial applications due to the availability of raw materials and straightforward reaction steps. google.com While this compound is structurally related, it is not the same as this compound, and its specific end-uses are not detailed.

Future Research Directions and Emerging Opportunities in 5 Bromo 4 Methoxypicolinic Acid Chemistry

Exploration of Novel and Sustainable Synthetic Routes

The development of efficient and environmentally benign synthetic methodologies is paramount in modern chemistry. Future research into the synthesis of 5-Bromo-4-methoxypicolinic acid should prioritize the exploration of novel and sustainable routes that offer advantages over classical methods.

One promising avenue is the application of green chemistry principles , such as the use of safer solvents and the reduction of energy consumption. skpharmteco.com For instance, investigating enzymatic or biocatalytic approaches for the synthesis of substituted picolinic acids could offer high selectivity under mild reaction conditions, minimizing the generation of hazardous waste. chemscene.com

Another area of focus is the adoption of flow chemistry . Continuous flow reactors can provide enhanced control over reaction parameters, leading to improved yields and safety, particularly for exothermic or hazardous reactions. durham.ac.uk The development of a continuous flow process for the synthesis of this compound could enable more efficient and scalable production.

A hypothetical comparison of a traditional versus a potential sustainable synthetic route is presented in Table 1.

| Parameter | Traditional Synthesis | Potential Sustainable Route |

| Catalyst | Homogeneous catalyst | Recyclable heterogeneous catalyst (e.g., MOF-based) |

| Solvent | Chlorinated solvents | Greener solvents (e.g., ethanol, water) or solvent-free conditions |

| Reaction Temp. | High temperatures | Room temperature or mild heating |

| Work-up | Aqueous work-up with organic extraction | Simple filtration of the catalyst |

| Byproducts | Stoichiometric inorganic salts | Minimal byproducts |

This table presents a hypothetical comparison to illustrate the potential benefits of sustainable synthetic routes.

Design and Synthesis of Advanced Derivatives with Tailored Functionalities

The functional groups of this compound—the carboxylic acid, the bromine atom, and the methoxy (B1213986) group—provide multiple handles for the design and synthesis of advanced derivatives with specific, tailored functionalities.

A significant area of opportunity lies in medicinal chemistry . The picolinic acid scaffold is present in numerous bioactive molecules. nih.gov Derivatives of this compound could be designed as inhibitors of various enzymes, such as kinases, which are important targets in cancer therapy. frontiersin.orgnih.govnih.gov For example, the carboxylic acid moiety can be converted into a range of amides and esters to modulate the molecule's pharmacokinetic properties and binding interactions with biological targets. nih.gov The bromine atom can be utilized in palladium-catalyzed cross-coupling reactions to introduce diverse aryl or alkyl groups, expanding the chemical space and enabling the exploration of structure-activity relationships. nih.govresearchgate.net

Table 2 outlines potential derivatives and their target applications.

| Derivative Class | Potential Functionality | Target Application |

| Amides | Enhanced cell permeability, specific hydrogen bonding | Kinase inhibitors, antiviral agents |

| Esters | Prodrugs for improved bioavailability | Anticancer therapeutics |

| Aryl derivatives (via cross-coupling) | Modulation of steric and electronic properties | Probes for biological imaging, novel therapeutics |

This table illustrates potential avenues for the design of advanced derivatives with tailored functionalities.

In-Depth Mechanistic Studies of Chemical Reactions

A thorough understanding of the reaction mechanisms involved in the synthesis and modification of this compound is crucial for optimizing reaction conditions and developing new transformations.

Future research should focus on detailed mechanistic investigations of key reactions. For instance, in-depth studies of palladium-catalyzed cross-coupling reactions involving the bromine atom can provide insights into the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination steps. nih.govillinois.eduuvic.camit.edu Kinetic analyses, isotopic labeling studies, and the characterization of reaction intermediates can help to elucidate the precise mechanism and identify rate-limiting steps.

Computational methods, such as Density Functional Theory (DFT) , can be employed to model reaction pathways and transition states, providing a theoretical framework to complement experimental findings. researchgate.net Understanding the electronic effects of the methoxy group and the carboxylic acid on the reactivity of the pyridine (B92270) ring is another important area for mechanistic exploration.

Integration of High-Throughput Screening with Computational Approaches

The discovery of new applications for this compound and its derivatives can be significantly accelerated by integrating high-throughput screening (HTS) with computational methods. amerigoscientific.comnih.govnih.govresearchgate.net

HTS allows for the rapid testing of large libraries of compounds against a variety of biological targets or for specific material properties. amerigoscientific.comnih.gov Libraries of derivatives of this compound can be synthesized and screened to identify "hit" compounds with desired activities.

Computational screening , or virtual screening, can be used to prioritize compounds for synthesis and experimental testing. frontiersin.org Molecular docking studies can predict the binding affinity of derivatives to specific protein targets, while QSAR (Quantitative Structure-Activity Relationship) models can be developed to correlate chemical structure with biological activity. The integration of HTS and computational approaches creates a powerful workflow for the efficient discovery of new leads. dianabiotech.com

A potential integrated workflow is depicted below:

Virtual Library Design: In silico design of a diverse library of this compound derivatives.

Computational Screening: Docking studies and QSAR analysis to predict activity and prioritize candidates.

Synthesis: Chemical synthesis of the prioritized subset of derivatives.

High-Throughput Screening: Experimental validation of the synthesized compounds in relevant assays.

Hit-to-Lead Optimization: Further refinement of the most promising "hit" compounds.

Expanding the Scope of Coordination Chemistry and Materials Science Applications

The picolinic acid moiety is an excellent chelating agent for a wide range of metal ions. wikipedia.org This property opens up exciting opportunities for the use of this compound as a ligand in coordination chemistry and materials science.

The synthesis and characterization of metal-organic frameworks (MOFs) using this compound as an organic linker could lead to new porous materials with applications in gas storage, separation, and catalysis. nih.govmdpi.comnih.govyoutube.comumt.edu.my The bromine and methoxy substituents can be used to fine-tune the properties of the resulting MOFs.

Another promising area is the development of luminescent lanthanide complexes . nih.govchemistryviews.orgreading.ac.uknih.gov The picolinic acid scaffold can act as an "antenna" to sensitize the emission of lanthanide ions, leading to materials with potential applications in bioimaging, sensing, and lighting. The electronic properties of the bromo and methoxy groups can influence the photophysical properties of these complexes.

Table 3 highlights potential applications in this domain.

| Application Area | Potential Material | Key Feature |

| Gas Storage | MOF with high surface area | Tunable pore size and functionality |

| Catalysis | MOF with accessible metal sites | Catalytically active metal nodes |

| Bioimaging | Luminescent lanthanide complex | Long-lived, sharp emission bands |

| Sensing | Lanthanide complex with responsive luminescence | Changes in luminescence upon analyte binding |

This table showcases potential applications of this compound in coordination chemistry and materials science.

Targeted Applications in Neglected Disease Research and Sustainable Technologies

The unique chemical features of this compound and its derivatives make them attractive candidates for addressing challenges in both global health and sustainable technology.

In the realm of neglected disease research , there is a pressing need for new drugs to treat diseases like tuberculosis and malaria. sciencedaily.comresearchgate.netnih.govnih.gov The picolinic acid scaffold is found in some existing antimycobacterial agents, and derivatives of this compound could be explored for their potential activity against Mycobacterium tuberculosis or Plasmodium falciparum. sciencedaily.comresearchgate.netnih.govnih.govmdpi.com

In the context of sustainable technologies , picolinic acid itself has been shown to induce disease resistance in plants. frontiersin.org Derivatives of this compound could be investigated for their potential as novel, environmentally friendly agrochemicals that enhance crop protection. Furthermore, the development of catalysts based on this scaffold could contribute to more sustainable chemical processes.

Q & A

Q. What are the common synthetic routes for preparing 5-Bromo-4-methoxypicolinic acid, and what factors influence yield optimization?

- Methodological Answer : Synthesis typically involves halogenation and methoxylation of picolinic acid derivatives. For example, bromination at the 5-position can be achieved using brominating agents like NBS (N-bromosuccinimide) under radical conditions. Methoxy group introduction at the 4-position may involve nucleophilic substitution or coupling reactions (e.g., Ullmann coupling with a methoxide source). Yield optimization depends on solvent polarity (e.g., DMF for polar intermediates), temperature control (60–100°C for substitution reactions), and catalysts (e.g., CuI for coupling reactions). Purification via recrystallization or column chromatography is critical for isolating the target compound .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how can data interpretation challenges be addressed?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies substituent positions; the bromine atom induces distinct deshielding effects.

- IR : Confirms carboxylic acid (C=O stretch ~1700 cm⁻¹) and methoxy groups (C-O stretch ~1250 cm⁻¹).

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

- X-ray Crystallography : SHELX software resolves crystal packing and bond angles, particularly useful for distinguishing between structural isomers (e.g., 4-methoxy vs. 3-methoxy derivatives) .

- Challenges : Overlapping signals in NMR can be addressed by 2D techniques (COSY, HSQC). For crystallography, high-resolution data collection and refinement using SHELXL mitigate twinning or disorder issues .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data when determining the structure of this compound derivatives?

- Methodological Answer : Contradictions often arise from disordered methoxy or bromine positions. Strategies include:

- High-Resolution Data : Use synchrotron radiation to improve data quality.

- Refinement Tools : SHELXL’s restraints (e.g., DFIX for bond lengths) and TWIN commands for twinned crystals.

- Validation : Cross-check with spectroscopic data (e.g., NMR coupling constants) to confirm substituent orientation.

- Comparative Analysis : Compare with structurally similar compounds (e.g., 5-Bromo-3-methylpicolinic acid) to identify consistent trends in bond angles .

Q. What computational methods are recommended for predicting the reactivity of this compound in cross-coupling reactions, and how do they compare with experimental results?

- Methodological Answer :

- DFT Calculations : Model reaction pathways (e.g., Suzuki-Miyaura coupling) to predict activation energies and regioselectivity.

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., THF vs. DMSO) on reaction kinetics.

- Benchmarking : Compare predicted outcomes with experimental yields and byproduct profiles. For example, MD simulations of boronic acid intermediates (e.g., 2-Methoxy-5-pyridineboronic acid) can clarify steric hindrance effects .

- Limitations : Computational models may underestimate steric effects in bulky derivatives; experimental validation via LC-MS or GC-MS is essential .

Q. How can researchers design experiments to investigate the biological activity of this compound while minimizing off-target effects?

- Methodological Answer :

- Structure-Activity Relationships (SAR) : Synthesize analogs (e.g., 5-Bromo-4-cyanopicolinic acid) to isolate functional group contributions.

- In Silico Docking : Use software like AutoDock to predict binding affinity with target proteins (e.g., enzymes in metabolic pathways).

- Assay Design : Employ orthogonal assays (e.g., enzymatic inhibition + cell viability) to differentiate specific vs. nonspecific effects.

- Control Experiments : Include negative controls (e.g., 4-methoxypicolinic acid without bromine) to assess bromine’s role in activity .

Data Analysis and Contradiction Management

Q. What statistical frameworks are suitable for analyzing discrepancies in synthetic yield data across different batches of this compound?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial design to isolate variables (e.g., temperature, catalyst loading).

- ANOVA : Identify significant factors affecting yield (p < 0.05).

- Machine Learning : Train models on historical data to predict optimal conditions.

- Root-Cause Analysis : Apply Ishikawa diagrams to trace yield inconsistencies to specific steps (e.g., incomplete bromination) .

Q. How can researchers validate the purity of this compound when standard chromatographic methods show overlapping peaks?

- Methodological Answer :

- 2D-LC : Utilize orthogonal separation mechanisms (e.g., reversed-phase + ion-pairing).

- Spiking Experiments : Add a pure reference standard to confirm peak identity.

- Hyphenated Techniques : LC-MS or LC-NMR provides structural confirmation of impurities.

- Crystallinity Tests : Powder XRD distinguishes crystalline impurities from amorphous byproducts .

Experimental Design and Optimization

Q. What strategies are effective for scaling up the synthesis of this compound while maintaining reaction efficiency?

- Methodological Answer :

- Flow Chemistry : Continuous processing improves heat/mass transfer for exothermic bromination steps.

- Catalyst Recycling : Immobilize catalysts (e.g., Pd on silica) to reduce costs.

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress in real time.

- Green Chemistry Principles : Substitute hazardous solvents (e.g., DCM) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.